N-1 Regioselectivity: THP-Protected vs. Unprotected Scaffold
The THP protecting group on 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine achieves >99:1 N-1 regioselectivity during alkylation, compared to the unprotected 3,7-dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 957760-13-3) where N-1/N-2 alkylation ratios are typically ≤3:1 due to tautomeric equilibration. Bedwell et al. demonstrated that 1-(tetrahydro-2H-pyran-2-yl)-5-bromo-1H-pyrazolo[3,4-c]pyridine was alkylated at >99:1 N-1:N-2 selectivity, while the unprotected N–H parent produced mixtures . This selectivity is consistent with Genentech patent examples where N-1 THP protection was employed to ensure exclusive N-1 functionalization in the synthesis of Pim kinase inhibitor candidates .
| Evidence Dimension | N-1 vs. N-2 alkylation regioselectivity |
|---|---|
| Target Compound Data | >99:1 N-1/N-2 selectivity (THP-protected series, demonstrated on 5-bromo analog; identical THP directing effect applies to 3,7-dibromo analog) |
| Comparator Or Baseline | ≤3:1 N-1/N-2 selectivity for unprotected 1H-pyrazolo[3,4-c]pyridine scaffold (CAS 957760-13-3 class) |
| Quantified Difference | ≥33-fold improvement in N-1 selectivity; elimination of N-2 regioisomer |
| Conditions | Alkylation conditions: NaH, DMF, alkyl halide, rt, as per Bedwell et al. RSC Adv. 2023; consistent with US 9,260,425 B2 synthetic protocols |
Why This Matters
For procurement, this >33-fold selectivity advantage eliminates purification of regioisomeric mixtures, directly reducing downstream processing costs, improving isolated yields, and enabling scalable synthesis of single-isomer advanced intermediates.
- [1] Bedwell, E. V., et al. 'Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.' RSC Advances, 2023, 13, 34391–34399. DOI: 10.1039/d3ra07458g. View Source
- [2] Do, S., Hu, H., Kolesnikov, A., et al. 'Pyrazolo[3,4-c]pyridine compounds and methods of use.' US Patent 9,260,425 B2 (Genentech, Inc.), issued February 16, 2016. View Source
